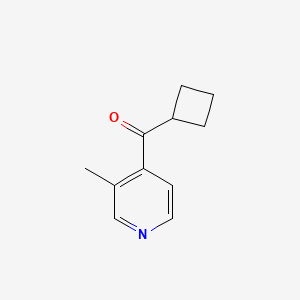

Cyclobutyl(3-methylpyridin-4-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

cyclobutyl-(3-methylpyridin-4-yl)methanone |

InChI |

InChI=1S/C11H13NO/c1-8-7-12-6-5-10(8)11(13)9-3-2-4-9/h5-7,9H,2-4H2,1H3 |

InChI Key |

XVJFIWLPZJYQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)C2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclobutyl 3 Methylpyridin 4 Yl Methanone and Analogues

Strategic Retrosynthetic Analysis and Key Chemical Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.com For Cyclobutyl(3-methylpyridin-4-yl)methanone, two primary disconnections at the ketone bridge are most logical.

Disconnection A (C(CO)-Pyridine Bond): This disconnection breaks the bond between the carbonyl carbon and the pyridine (B92270) ring. This approach identifies 3-methylpyridine (B133936) and a cyclobutanecarbonyl derivative (such as cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid) as the key fragments. The forward synthesis would then involve a C-H functionalization/acylation of the pyridine ring or a cross-coupling reaction. This is often a preferred strategy as it builds the challenging C(sp²)-C(sp²) bond late in the synthesis.

Disconnection B (C(CO)-Cyclobutyl Bond): This approach severs the bond between the carbonyl carbon and the cyclobutane (B1203170) ring. The precursors would be a functionalized pyridine, such as a 3-methyl-isonicotinic acid derivative, and a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide or cyclobutyllithium). This route relies on the formation of the C(sp²)-C(sp³) bond. While effective, the preparation and handling of potentially unstable cyclobutyl organometallics can be a drawback.

A graphical representation of these primary disconnections is shown below.

Disconnection A is often more strategically advantageous as it leverages the rapidly advancing field of C-H functionalization of pyridines, allowing for a more convergent and modular synthesis. thieme-connect.com

Development of Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different final products. beilstein-journals.org For instance, one could synthesize 3-methyl-4-lithiopyridine as a key intermediate. This intermediate could then be reacted with a series of different cycloalkylcarbonyl chlorides to produce a library of Cycloalkyl(3-methylpyridin-4-yl)methanone analogues, including the target compound. This approach is ideal for structure-activity relationship (SAR) studies.

Directly functionalizing the pyridine C-H bonds is a powerful tool for streamlining synthesis. researchgate.net The target molecule requires functionalization at the C4 position of 3-methylpyridine. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is difficult, and functionalization is often directed to the C2, C4, or C6 positions. rsc.orgresearchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a premier method. thieme-connect.com For C4-functionalization, strategies often rely on the electronic properties of the ring or the use of removable directing groups. Recent advances have focused on iridium, rhodium, and palladium catalysts to achieve regioselectivity that complements classical approaches. thieme-connect.comnih.gov For example, iridium-catalyzed C-H borylation can install a boronic ester at the C3 or C4 position, which can then participate in subsequent cross-coupling reactions. rsc.org

| Catalyst System | Reaction Type | Regioselectivity | Comments |

| Ir-based catalysts | C-H Borylation | C3/C4 | Allows for subsequent Suzuki coupling to introduce the acyl group or a precursor. rsc.org |

| Rh(III) catalysts | Hydroarylation | C2/C3 | Often requires a directing group; can be used to build complexity. nih.gov |

| Pd(II) catalysts | Acylation | C2, C3 | Can directly install the ketone using various acyl sources, sometimes with directing groups. mdpi.com |

| Ni(0) catalysts | Alkenylation | C2/C4/C6 | Useful for introducing precursors that can be oxidized to the ketone. nih.gov |

The formation of the ketone linkage is the central transformation. Modern methods offer high functional group tolerance and mild reaction conditions, moving beyond harsh classical organometallic additions.

Advanced Acylation: Palladium-catalyzed C-H acylation can directly form the ketone by coupling the pyridine C-H bond with an acyl source like an aldehyde or an α-oxoacid. mdpi.com Another approach involves the reaction of an organometallic pyridine species with an activated carboxylic acid derivative. N-acylazetidines have been shown to be effective acylating agents that react with organometallics to form ketones chemoselectively via a stable tetrahedral intermediate. organic-chemistry.org

Organometallic Coupling Reactions: Cross-coupling reactions are among the most robust methods for ketone synthesis. A highly effective modern approach is the photoredox/nickel dual-catalyzed coupling of in-situ activated carboxylic acids with organohalides or their equivalents. nih.govnih.gov This method avoids the pre-formation of stoichiometric organometallic reagents. For the target molecule, this could involve coupling 3-methyl-isonicotinic acid with a cyclobutyl halide. Another powerful technique is the nickel-catalyzed coupling of N-alkyl pyridinium (B92312) salts with activated carboxylic acids, which uses readily available amines and carboxylic acids as starting materials. nih.gov

| Reaction Name | Coupling Partners | Catalyst | Key Features |

| Weinreb Ketone Synthesis | Weinreb Amide + Organometallic (e.g., R-MgBr) | None | Forms a stable chelated intermediate, preventing over-addition. |

| Suzuki Coupling | Aryl Boronic Acid + Acyl Halide | Pd catalyst | Broad functional group tolerance; requires pre-functionalization. |

| Negishi Coupling | Organozinc Halide + Acyl Halide | Pd or Ni catalyst | Highly reactive organozinc reagents; sensitive to moisture/air. |

| Photoredox/Ni Dual Catalysis | Carboxylic Acid + Alkyl Halide | Ir or Ru photocatalyst + Ni catalyst | Mild conditions; high functional group tolerance; avoids stoichiometric organometallics. nih.govnih.gov |

| Cu(I)-Catalyzed Coupling | Thioester + Grignard Reagent | CuCN | Mild conditions suitable for thermally sensitive substrates. digitellinc.com |

The cyclobutane motif is a strained four-membered ring that can be challenging to construct. researchgate.net While the parent target is achiral, the synthesis of substituted, chiral analogues requires precise stereocontrol.

The most common method for forming cyclobutane rings is the [2+2] cycloaddition reaction between two alkene components. mdpi.com These reactions can be promoted photochemically, thermally, or by using metal catalysts. Stereoselectivity can be achieved by careful selection of substrate geometry and reaction conditions. For example, the thermal [2+2] cycloaddition of 2-acylaminoacrylates can be used to access substituted cyclobutane skeletons. mdpi.com

Alternatively, functionalization of a pre-formed cyclobutane or cyclobutanone (B123998) can provide access to diverse analogues. researchgate.net Methods like organocatalyzed aldol (B89426) or Michael additions to cyclobutanones can install new substituents with high stereocontrol. mdpi.com A novel approach involves the stereoselective ring contraction of readily accessible pyrrolidines using iodonitrene chemistry to yield highly substituted cyclobutanes. acs.orgnih.gov

Asymmetric Synthesis and Enantioselective Control for Chiral Analogues

Creating chiral analogues of the target molecule, for example, with a stereocenter on the cyclobutane ring, requires asymmetric synthesis methodologies. researchgate.net The goal is to produce a single enantiomer, which is crucial for pharmaceutical applications.

Enantioselective synthesis of chiral cyclobutanes can be achieved through several powerful strategies: rsc.org

Catalytic Asymmetric [2+2] Cycloadditions: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in [2+2] cycloaddition reactions. researchgate.net Visible-light-induced photocycloadditions using a chiral photosensitizer or catalyst are also a rapidly developing area. chemistryviews.org For example, an iridium-catalyzed asymmetric allylic etherification followed by an intramolecular visible-light-induced [2+2] cycloaddition provides a cascade approach to enantioenriched cyclobutane derivatives. chemistryviews.org

Asymmetric Functionalization of Prochiral Cyclobutanes: A prochiral cyclobutane, such as a cyclobutanone, can be desymmetrized using a chiral catalyst. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes using chiral diene ligands is a highly effective method for producing chiral cyclobutanes with excellent diastereo- and enantioselectivity. rsc.org

Kinetic Resolution: A racemic mixture of a cyclobutane intermediate can be resolved by using a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Flow Chemistry and High-Throughput Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. uc.ptsci-hub.se This technology is well-suited for the synthesis of pharmaceutical intermediates, including pyridine derivatives. vcu.edu

A potential multi-step flow synthesis for this compound could be designed as follows:

Step 1 (Pyridine Functionalization): A stream of 3-methylpyridine could be passed through a packed-bed reactor containing a heterogeneous iridium catalyst for C-H borylation.

Step 2 (Cross-Coupling): The output from the first reactor, containing the boronic ester, would merge with a stream of cyclobutanecarbonyl chloride and a palladium catalyst in a heated microreactor to perform a Suzuki-type coupling.

Step 3 (Workup and Purification): The crude product stream could then pass through an in-line liquid-liquid extractor for initial workup, followed by a continuous chromatography unit for final purification.

Such a setup would allow for the rapid and automated synthesis of the target molecule and could be easily adapted for high-throughput synthesis of analogues by using automated pumping systems to vary the reagents in the feed streams. researchgate.netmdpi.com Flow chemistry has been successfully applied to the synthesis of various heterocycles, demonstrating significant reductions in reaction times and improvements in yield. vcu.edumdpi.com

Biocatalytic Transformations in the Synthesis of Related Structures

The integration of biocatalysis into synthetic organic chemistry offers a powerful and sustainable approach for the construction of complex molecules, such as analogues of this compound. Enzymatic transformations provide high levels of chemo-, regio-, and stereoselectivity, often under mild reaction conditions, thereby presenting attractive alternatives to traditional chemical methods. Research into the biocatalytic synthesis of related heterocyclic ketones and pyridine derivatives has highlighted the utility of several classes of enzymes, including oxidoreductases (ketoreductases and hydroxylases) and transferases (transaminases), as well as hydrolases like lipases. These biocatalysts can be employed as isolated enzymes or within whole-cell systems, the latter offering the advantage of in situ cofactor regeneration. nih.gov

A key transformation in the synthesis of chiral analogues is the asymmetric reduction of a prochiral ketone to a chiral alcohol. Ketoreductases (KREDs) are a well-established class of enzymes for this purpose, demonstrating broad substrate scope and exquisite selectivities. frontiersin.org The enzymatic reduction of ketones related to the target structure, particularly pyridyl ketones, has been explored. For instance, various microorganisms and their isolated enzymes have been shown to reduce pyridyl ketones with high enantioselectivity. This biocatalytic approach is a valuable method for producing chiral alcohol analogues, which can serve as key intermediates in the synthesis of more complex molecules. The use of whole-cell systems, such as those from Klebsiella pneumoniae, can facilitate a dynamic kinetic reductive resolution (DKRR) pathway, converting racemic starting materials into a single enantiomer of the product with high yield and stereoselectivity. rsc.org

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com This transformation is of significant interest for the preparation of amine analogues of this compound. ω-TAs catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. researchgate.net Research has demonstrated that some transaminases exhibit activity towards heterocyclic ketones, making this a promising route for the synthesis of chiral pyridyl amines. mdpi.com The substrate scope of these enzymes is continually being expanded through enzyme discovery and protein engineering, with some class III ω-TAs showing a preference for bulky ketones. nih.gov

The regioselective functionalization of the pyridine ring is a crucial step in the synthesis of many analogues. Hydroxylases, a class of monooxygenases, can catalyze the direct hydroxylation of aromatic rings, a transformation that can be challenging to achieve with high selectivity using conventional chemical methods. Studies have shown that bacterial strains can regioselectively hydroxylate pyridine derivatives. For example, whole cells of Burkholderia sp. MAK1 have been used for the oxyfunctionalization of various pyridine derivatives, yielding hydroxylated products. researchgate.net Furthermore, specific enzymes like 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp. have been identified and characterized, demonstrating the potential for precise enzymatic hydroxylation of the pyridine nucleus. nih.govnih.gov

Lipases are versatile enzymes that are widely used in organic synthesis due to their stability, broad substrate specificity, and lack of a requirement for cofactors. osi.lv Beyond their natural hydrolytic activity, lipases can catalyze a variety of reactions, including the formation of C-C and C-N bonds. In the context of pyridine derivatives, lipases have been employed in multicomponent reactions to synthesize functionalized pyridines. For example, lipase-catalyzed trimolecular condensation reactions have been used to produce heterocyclic Mannich bases. researchgate.net Additionally, lipases such as Novozym 435 have been utilized for the kinetic resolution of racemic 1,4-dihydropyridines through enantioselective hydrolysis, showcasing their utility in preparing enantiopure heterocyclic compounds. osi.lv

The following table summarizes representative biocatalytic transformations applicable to the synthesis of structures related to this compound.

| Enzyme Class | Enzyme Example | Transformation | Substrate Type | Product Type | Reference(s) |

| Oxidoreductase | Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | rsc.org, frontiersin.org |

| Oxidoreductase | Hydroxylase | Regioselective Hydroxylation | Pyridine Derivative | Hydroxylated Pyridine | researchgate.net, nih.govnih.gov |

| Transferase | ω-Transaminase (ω-TA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine | nih.gov, mdpi.com |

| Hydrolase | Lipase | Kinetic Resolution | Racemic 1,4-Dihydropyridine | Enantiopure 1,4-Dihydropyridine | osi.lv |

| Hydrolase | Lipase | C-N Bond Formation | Heterocyclic Aldehyde, Amine, Ketone | Heterocyclic Mannich Base | researchgate.net |

Structure Activity Relationship Sar Investigations of Cyclobutyl 3 Methylpyridin 4 Yl Methanone Scaffolds

General Principles of SAR in Chemically Diverse Heterocyclic Ketones

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical or 3D structure of a molecule to its biological activity. pharmacologymentor.com The core principle is that minor alterations to a molecule's structure can lead to significant changes in its physical, chemical, and biological properties, including potency, selectivity, and pharmacokinetic profile. drugdesign.org For heterocyclic ketones, SAR studies systematically explore how modifications to the heterocyclic ring, the ketone group, and any associated substituents affect the interaction with a biological target. nih.gov

Key aspects investigated in the SAR of heterocyclic compounds include:

Functional Group Modifications : Altering, adding, or removing functional groups can significantly affect a compound's solubility, stability, reactivity, and interactions with a target, such as hydrogen bonding or hydrophobic interactions. fiveable.mescribd.com

Ring Transformations and Substitutions : The nature and position of substituents on the heterocyclic ring dictate its electronic properties and steric profile, influencing how it fits into a binding pocket. nih.gov

Stereochemistry : The three-dimensional arrangement of atoms is critical, as biological targets are chiral, often leading to different activities between enantiomers. fiveable.me

Physicochemical Properties : Changes in properties like lipophilicity (logP), pKa, and molecular flexibility are correlated with structural changes to build predictive models for drug design. researchgate.net

These studies often involve the synthesis of a series of analogs where one part of the molecule is systematically changed, followed by biological testing to measure the impact of that change. researchgate.net The ultimate goal is to identify the key molecular features necessary for biological activity, known as the pharmacophore. fiveable.me

Elucidation of the Impact of Cyclobutyl Ring Substitutions and Conformations on Molecular Properties

The cyclobutyl ring has become increasingly influential in drug design due to its unique structural properties. nih.gov Unlike flat aromatic rings, the puckered conformation of the cyclobutane (B1203170) scaffold provides a three-dimensional architecture that can enhance pharmacological properties like metabolic stability and binding efficiency. nih.govnih.gov The inclusion of a cyclobutyl ring can be used to direct key pharmacophore groups, fill hydrophobic pockets, induce conformational restriction, and reduce planarity. nih.gov

Substitutions: The position and nature of substituents on the cyclobutyl ring are critical. For instance, 1,3-difunctionalized cyclobutanes are an emerging scaffold in medicinal chemistry. nih.gov The stereochemistry of these substitutions (cis- vs. trans-) can dramatically alter biological activity. In one study on JAK inhibitors, the puckered conformation of a cyclobutyl ring allowed a sulphonamide to form crucial hydrogen bonds with receptor residues, but this interaction was significantly less favorable for the trans-isomer compared to the cis-isomer. nih.gov

Conformations: Cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain. libretexts.org This puckering influences the spatial orientation of its substituents. This conformational restriction can be advantageous, as flexible molecules can suffer an entropic penalty upon binding to a target. nih.gov By replacing a flexible linker with a cyclobutane ring, the number of possible conformations is limited, which can lead to a significant increase in potency. nih.gov

The table below illustrates how hypothetical substitutions on the cyclobutyl ring could influence key molecular properties, based on established medicinal chemistry principles. nih.govnih.gov

| Cyclobutyl Ring Substitution | Predicted Impact on Lipophilicity (LogP) | Potential Influence on Receptor Interaction | Effect on Conformation |

| Unsubstituted | Baseline | Provides a non-polar, space-filling scaffold. | Puckered conformation directs ketone and pyridine (B92270) vectors. |

| 3-Methyl | Increase | May enhance binding in a hydrophobic pocket. | Can influence the degree of ring puckering. |

| 3-Hydroxy (cis) | Decrease | Introduces hydrogen bond donor/acceptor capability. | May favor a specific puckered conformation via intramolecular interactions. |

| 3-Hydroxy (trans) | Decrease | Presents hydrogen bonding groups in a different spatial vector. | Different conformational preference compared to the cis-isomer. |

| 3,3-Difluoro | Increase | Can modulate pKa of adjacent groups and form specific interactions. | Minimal change to ring pucker but alters electronic profile. |

Analysis of the Influence of Pyridine Ring Modifications (e.g., Methyl Group Position, Nitrogen Substitution) on Electronic and Steric Effects

The pyridine ring is a versatile heterocycle in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor and influences the ring's electronic distribution, making it electron-deficient compared to benzene (B151609). uoanbar.edu.iq Modifications to the pyridine ring, such as the position of the methyl group in the parent scaffold, can profoundly impact its electronic and steric properties.

Electronic Effects: The position of substituents on a pyridine ring alters its electron density. Electron-donating groups (like a methyl group) increase electron density, while electron-withdrawing groups (like -NO2 or -Cl) decrease it. nih.govsemanticscholar.org These changes affect the pyridine nitrogen's ability to act as a hydrogen bond acceptor and can influence π-stacking interactions. For example, studies on pyridine-containing pincer molecules showed that electron-donating groups increase electron density at a coordinated metal center, whereas electron-withdrawing groups decrease the donor capability of the pyridine nitrogen. nih.govsemanticscholar.org Shifting the methyl group from the 3-position to the 2- or 4-position would alter the inductive and resonance effects on the ring's electron distribution.

Steric Effects: The placement of substituents also introduces steric hindrance that can either promote or hinder binding to a biological target. A methyl group at the 3-position (meta to the nitrogen) has a different steric profile than if it were at the 2- or 6-position (ortho to the nitrogen), where it could clash with a receptor surface or influence the preferred orientation of the methanone (B1245722) linker. The orientation of the pyridine ring itself can be affected by the steric bulk of its substituents. researchgate.net

The following table summarizes the expected electronic and steric effects of modifying the pyridine ring of the scaffold. uoanbar.edu.iqnih.govresearchgate.net

| Pyridine Ring Modification | Electronic Effect | Steric Effect | Potential Impact on Activity |

| 3-Methyl (Parent) | Weakly electron-donating. | Moderate steric influence on adjacent positions. | Baseline. |

| 2-Methyl | Weakly electron-donating. | Significant steric hindrance near the methanone linker and nitrogen. | May force a specific dihedral angle of the ketone linker. |

| 4-Methyl | Weakly electron-donating. | Minimal steric impact on the linker; may interact with a distal pocket. | Alters electronics without sterically hindering the core structure. |

| 3-Chloro | Electron-withdrawing. | Similar steric size to a methyl group. | Reduces basicity of the nitrogen; may engage in halogen bonding. |

| No Methyl (H) | Less electron-rich than the parent. | Reduced steric profile. | May reveal if the methyl group is essential for binding or causes a clash. |

Examination of the Methanone Linker's Role in Molecular Recognition and Reactivity

Furthermore, the ketone functional group is a rigidifying element. While there is free rotation around the single bonds connecting it to the cyclobutyl and pyridine rings, the planar nature of the C=O group and its adjacent atoms restricts the number of low-energy conformations the molecule can adopt. imperial.ac.uk This conformational constraint can be beneficial, reducing the entropic cost of binding. nih.gov

The reactivity of the ketone group itself is also a consideration. Ketones can be metabolized in vivo, and they can participate in various chemical reactions. mdpi.com In the context of molecular recognition, the electrophilic carbon atom of the carbonyl can engage in dipole-dipole or even covalent interactions in specific enzymatic contexts. The linker's geometry dictates the relative orientation of the cyclobutyl and pyridine rings, which is fundamental to how the molecule presents its pharmacophoric features to a target. drugdesign.org

Conformational Analysis and its Correlation with Structural Modulations

The key conformational variables include:

Cyclobutane Ring Pucker: As discussed, the cyclobutane ring is non-planar, and substituents can favor one puckered state over another. libretexts.org

Relative Orientation of the Rings: The lowest energy conformation will seek to minimize steric repulsion between the two rings while maximizing any favorable intramolecular interactions. Alkyl ketones, for instance, often prefer conformations where alkyl groups are eclipsed with the ketone, a phenomenon known as the "alkylketone effect". utdallas.eduacs.org

Structural modulations introduced in SAR studies directly impact these conformational preferences. Adding a bulky group could restrict rotation, locking the molecule into a more rigid conformation. Conversely, removing a group might increase flexibility. This relationship is critical because a biological target typically recognizes only one or a small subset of a molecule's possible conformations. Therefore, designing molecules that preferentially adopt the "bioactive conformation" is a key strategy for enhancing potency.

Sophisticated Spectroscopic and Structural Characterization of Cyclobutyl 3 Methylpyridin 4 Yl Methanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (e.g., 2D NMR, Solid-State NMR)

No published studies containing advanced NMR data, such as 2D NMR (e.g., COSY, HSQC, HMBC) or solid-state NMR, for Cyclobutyl(3-methylpyridin-4-yl)methanone are available. This information would be crucial for the unambiguous assignment of all proton and carbon signals and for providing insights into the through-bond and through-space correlations within the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the precise molecular formula of this compound and elucidate its characteristic fragmentation pathways upon ionization, has not been reported in the available literature.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Intermolecular Interactions

There are no crystallographic reports for this compound in the Cambridge Structural Database (CSD) or other public repositories. X-ray crystallography data would provide the definitive solid-state structure, including bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

While theoretical vibrational frequencies could be calculated, no experimentally obtained infrared (IR) or Raman spectra for this compound have been published. Such spectra would be instrumental in identifying its key functional groups and providing insights into its conformational isomers.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The structure of this compound does not possess a chiral center, making chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) not applicable for the analysis of this compound.

Theoretical and Computational Chemistry Studies of Cyclobutyl 3 Methylpyridin 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For Cyclobutyl(3-methylpyridin-4-yl)methanone, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, stability, and the aromatic character of its pyridine (B92270) ring.

Aromaticity: The aromaticity of the 3-methylpyridine (B133936) ring is a significant contributor to the molecule's stability. While the pyridine ring is inherently aromatic, the substituents can modulate this property. The carbonyl group, being electron-withdrawing, can slightly decrease the electron density in the ring, but not enough to disrupt its aromatic character. Computational methods can quantify this aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS), providing insight into the electronic delocalization within the ring.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Calculated Value | Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 5.0 eV | DFT/B3LYP |

Note: These values are illustrative and would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents.

Conformational Landscapes: The molecule has several rotatable bonds, leading to a complex conformational landscape. The most significant conformational variables include the puckering of the cyclobutane (B1203170) ring and the dihedral angles between the ketone and the two adjacent rings. The cyclobutane ring is not planar and can exist in a puckered conformation. nih.gov The orientation of the cyclobutyl group relative to the carbonyl can be either cis or trans with respect to the pyridine ring. The most stable conformation for similar cyclopropyl (B3062369) methyl ketones has been found to be the s-cis conformation. uwlax.edu MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net

Solvent Effects: The surrounding solvent can have a significant impact on the conformational preferences and properties of the molecule. researchgate.net MD simulations can explicitly model solvent molecules to study these effects. In polar solvents, conformations with a larger dipole moment will be stabilized. The solvent can also influence the formation of intermolecular hydrogen bonds, particularly with the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum chemical calculations to account for bulk solvent effects. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a valuable tool. bohrium.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its structural confirmation. DFT methods are commonly used for this purpose, and machine learning approaches are also emerging as a faster alternative. nih.govnih.gov The predicted shifts for the protons on the pyridine ring would be influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group.

A table of predicted versus hypothetical experimental NMR shifts is shown below.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Pyridine C2 | ~150 | ~8.5 |

| Pyridine C3 | ~135 | - |

| Pyridine C4 | ~140 | - |

| Pyridine C5 | ~125 | ~7.5 |

| Pyridine C6 | ~155 | ~8.7 |

| Methyl C | ~20 | ~2.4 |

| Carbonyl C | ~200 | - |

| Cyclobutyl Cα | ~50 | ~3.5 |

| Cyclobutyl Cβ | ~20 | ~2.2 |

| Cyclobutyl Cγ | ~30 | ~2.0 |

Note: These are estimated values based on typical ranges for these functional groups.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov For this compound, the most characteristic IR peaks would be the C=O stretching frequency of the ketone (typically around 1680-1700 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). iau.ir Calculations can help to assign the peaks in an experimental spectrum and to understand how the molecular structure influences the vibrational modes. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation energies can be calculated. nih.gov

For example, the nucleophilic addition to the carbonyl group is a common reaction for ketones. Computational methods could be used to model the approach of a nucleophile to the carbonyl carbon, identifying the transition state structure and the energy barrier for the reaction. researchgate.net The stereoselectivity of such a reaction, particularly concerning the approach to the cyclobutyl ring, could also be investigated. Studies on related pyridyl ketones have explored their reactions, providing a basis for predicting the reactivity of this specific compound. researchgate.netacs.org

Cheminformatics and Data Mining for Chemical Space Exploration and Analogues Discovery

Cheminformatics and data mining are powerful tools for exploring the vast chemical space and discovering new molecules with desired properties. mdpi.com By representing this compound as a digital object with a set of calculated descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), large databases can be searched for structurally similar compounds or analogues.

These techniques can be used to identify other molecules that might have similar biological activities by searching for compounds with a similar "pharmacophore," which is the three-dimensional arrangement of functional groups necessary for biological activity. This can accelerate the drug discovery process by prioritizing which compounds to synthesize and test. researchgate.netnih.gov Various online databases and software tools are available for this purpose, allowing for the systematic exploration of the chemical space around this particular molecule.

Chemical Reactivity and Mechanistic Transformation Studies of Cyclobutyl 3 Methylpyridin 4 Yl Methanone

Reactivity of the Ketone Moiety (e.g., Nucleophilic Addition, Enolate Chemistry, Reductions, Oxidations)

The ketone functional group is a primary site of reactivity in Cyclobutyl(3-methylpyridin-4-yl)methanone, susceptible to a variety of transformations.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated. Common nucleophiles include organometallic reagents (Grignard and organolithium reagents), hydrides, and enolates.

Enolate Chemistry: The presence of α-hydrogens on the cyclobutyl ring allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) condensation. The regioselectivity of enolate formation is influenced by the reaction conditions, with kinetic control favoring the less substituted enolate and thermodynamic control favoring the more substituted enolate.

Reductions: The ketone can be reduced to the corresponding secondary alcohol, cyclobutyl(3-methylpyridin-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). chemistrysteps.commasterorganicchemistry.comlibretexts.org Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel can also be employed. beilstein-journals.org The choice of reducing agent can be critical to avoid the reduction of the pyridine (B92270) ring.

| Reaction | Reagent | Product |

|---|---|---|

| Hydride Reduction | NaBH4 or LiAlH4 | Cyclobutyl(3-methylpyridin-4-yl)methanol |

| Catalytic Hydrogenation | H2, Pd/C | Cyclobutyl(3-methylpyridin-4-yl)methanol |

Oxidations: The ketone can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.com In this reaction, a peroxyacid is used to insert an oxygen atom adjacent to the carbonyl group, forming an ester. The migratory aptitude of the adjacent groups determines the regioselectivity of the insertion. For this compound, the cyclobutyl group has a higher migratory aptitude than the pyridyl group, which would lead to the formation of cyclobutyl 3-methylpyridine-4-carboxylate.

Pyridine Ring Reactivity and Transformations (e.g., Electrophilic Aromatic Substitution, N-Oxidation, Metalation)

The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing nature of the 4-acyl group and the electron-donating 3-methyl group.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The 4-acyl group further deactivates the ring. However, the 3-methyl group is an activating group. The directing effects of these substituents would need to be considered for any electrophilic substitution reaction. Nitration of 3-methylpyridine-1-oxide, for instance, has been shown to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). orgsyn.org The resulting N-oxide can modify the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For example, 4-methylpyridine N-oxide is a known compound and has been used in various chemical transformations. researcher.life

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In the case of this compound, the 4-acyl group could potentially direct metalation to the C-5 position. However, the steric hindrance from the cyclobutyl group might influence the regioselectivity.

Cyclobutyl Ring Opening, Expansion, and Contraction Reactions

The strained four-membered cyclobutyl ring is susceptible to a variety of rearrangement reactions that can lead to ring opening, expansion, or contraction.

Ring Opening: The cyclobutyl ring can undergo ring-opening reactions under various conditions. For instance, radical-mediated ring opening of the cyclobutylcarbinyl system is a known process. rsc.org Ring-opening carbonyl-olefin metathesis of cyclobutenes has also been reported to yield γ,δ-unsaturated aldehydes. nih.gov

Ring Expansion: Ring expansion of cyclobutyl ketones to cyclopentanones can occur under acidic conditions, often proceeding through a carbocation intermediate. chemistrysteps.comugent.bestackexchange.com The driving force for this rearrangement is the relief of ring strain.

Ring Contraction: Oxidative ring contraction of cyclobutene derivatives to cyclopropylketones has been achieved using mCPBA as an oxidant. organic-chemistry.orgresearchgate.net This transformation proceeds under mild conditions and is tolerant of various functional groups. Other methods for ring contraction include the Favorskii rearrangement of α-halo cyclobutanones. wikipedia.orgharvard.edu

| Reaction Type | Conditions/Reagents | Product Type |

|---|---|---|

| Ring Opening | Radical initiators | Acyclic ketone |

| Ring Expansion | Acid catalysis | Cyclopentanone derivative |

| Ring Contraction | mCPBA or Favorskii rearrangement conditions | Cyclopropylketone derivative |

Photochemical and Thermal Rearrangements

This compound is expected to undergo interesting photochemical and thermal rearrangements.

Photochemical Rearrangements: Aryl cyclobutyl ketones are known to undergo the Norrish-Yang reaction upon photolysis. nih.govresearchgate.netnih.govwikipedia.orgchem-station.com This intramolecular hydrogen abstraction from the γ-position of the cyclobutyl ring by the excited carbonyl group leads to a 1,4-biradical intermediate, which can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative.

Thermal Rearrangements: Thermally induced electrocyclic ring-opening of cyclobutenes is a well-established reaction. While the parent compound is a cyclobutyl ketone, derivatives with unsaturation in the cyclobutyl ring could undergo such rearrangements.

Development of Novel Catalytic Systems for Specific Transformations Involving the Compound

The development of catalytic systems for the selective functionalization of this compound is an active area of research.

Palladium-Catalyzed C-H Arylation: Palladium-catalyzed enantioselective β-C(sp3)−H arylation of cyclobutyl ketones using a chiral transient directing group has been reported. researchgate.netnih.gov This methodology allows for the introduction of aryl groups at the β-position of the cyclobutyl ring with high enantioselectivity. A similar strategy has been used for the enantioselective C–H arylation and vinylation of cyclobutyl carboxylic amides. acs.org

Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation can be used for the reduction of the ketone moiety. The choice of catalyst and reaction conditions can be tuned to achieve selectivity, for instance, to reduce the ketone without affecting the pyridine ring. beilstein-journals.org

Catalytic Oxidation: Catalytic systems for the Baeyer-Villiger oxidation of cyclic ketones using environmentally friendly oxidants like hydrogen peroxide have been developed. mdpi.com These systems often employ Lewis or Brønsted acid catalysts to activate the ketone and the oxidant.

This compound: A Keystone in Modern Chemical Synthesis

This compound, a distinct chemical entity, has emerged as a compound of significant interest in the field of chemical method development. Its unique structural architecture, which combines a cyclobutyl ring and a 3-methylpyridine (B133936) moiety linked by a ketone, underpins its utility in various synthetic applications. This article explores the multifaceted roles of this compound, focusing on its applications as a versatile building block, its contribution to synthetic reaction discovery, its use in the construction of compound libraries, and its impact on the advancement of heterocyclic chemistry.

Role and Applications in Chemical Method Development

The strategic importance of Cyclobutyl(3-methylpyridin-4-yl)methanone in chemical synthesis is primarily attributed to its role as a versatile intermediate. Its constituent parts—the strained cyclobutyl ring, the nucleophilic pyridine (B92270) ring, and the reactive ketone group—offer multiple points for chemical modification, making it a valuable tool for synthetic chemists.

This compound is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Chemical suppliers, such as Crysdot LLC, list this compound as an intermediate specifically for the synthesis of combinatorial compound libraries and for medicinal chemistry applications. crysdotllc.com The presence of the 3-methylpyridine (B133936) core, a common scaffold in pharmacologically active compounds, combined with the three-dimensional nature of the cyclobutyl group, allows for the creation of diverse and structurally complex molecular architectures. The ketone linkage provides a reactive handle for a wide array of chemical transformations, including reductions, additions, and condensations, further expanding its synthetic utility.

The application of this compound in the design and construction of chemically diverse compound libraries is one of its key documented uses. crysdotllc.com Its availability as a building block from commercial suppliers underscores its utility in high-throughput and combinatorial synthesis. crysdotllc.com Chemists can systematically modify the molecule at its various reactive sites to generate a large number of derivatives. For instance, the ketone can be converted to a variety of functional groups, the pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo substitution reactions. This systematic derivatization allows for the rapid generation of libraries of related compounds, which are essential for screening in drug discovery and materials science research to identify molecules with desired properties.

| Potential Modification Site | Type of Reaction | Resulting Functional Group/Structure |

| Ketone Carbonyl | Reduction | Secondary Alcohol |

| Ketone Carbonyl | Grignard/Organolithium Addition | Tertiary Alcohol |

| Ketone Carbonyl | Wittig Reaction | Alkene |

| Pyridine Nitrogen | Alkylation/Quaternization | Pyridinium (B92312) Salt |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridine |

| Cyclobutyl Ring | Ring Opening/Expansion | Functionalized Carbocycles/Heterocycles |

This table illustrates potential synthetic modifications to this compound for compound library generation.

The study of molecules like this compound contributes to the broader field of heterocyclic chemistry. The 3-methylpyridine unit is a fundamental heterocyclic scaffold, and understanding its reactivity in the context of the attached cyclobutyl ketone provides valuable insights. Research involving this and related compounds can elucidate the electronic and steric effects of the cyclobutyl group on the reactivity of the pyridine ring. Such studies can lead to a better understanding of reaction mechanisms and the development of new strategies for the synthesis and functionalization of pyridine-containing heterocycles. While specific studies detailing major advancements in heterocyclic chemistry directly attributed to this compound are not prominent, its use as a synthetic intermediate implicitly contributes to the expansion of chemical space and the exploration of novel heterocyclic structures.

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Reactivity and Novel Transformations

The distinct moieties of Cyclobutyl(3-methylpyridin-4-yl)methanone—the cyclobutyl ketone and the 3-methylpyridine (B133936)—each possess known, yet underexplored, reactivity patterns. Future research should focus on whether these reactions can be applied to the intact molecule and if synergistic effects between the two groups can be harnessed for novel transformations.

The cyclobutyl ketone is a particularly interesting functional group. Due to its strained four-membered ring, it can undergo a variety of transformations not typically seen in acyclic or larger cyclic ketones. Research has shown that cyclobutyl ketones can participate in palladium-catalyzed C-C bond cleavage driven by strain release, providing a pathway to linear ketones. nih.govresearchgate.net Furthermore, photochemical reactions, such as the Norrish Type II reaction, offer a method for selectively cleaving γ-C–H bonds, which could lead to unique functionalization patterns on the cyclobutyl ring. nih.govnih.gov Other potential transformations include regioselective Baeyer-Villiger oxidations or Beckmann rearrangements, which could selectively cleave either the cyclobutyl-acyl or aryl-acyl bond, yielding valuable ester or amide derivatives. nih.gov

On the other hand, the pyridine (B92270) ring offers its own set of potential transformations. The Boekelheide rearrangement, for instance, is a known method for the functionalization of alkyl groups at the 2-position of pyridines and could potentially be adapted for this scaffold. acs.orgacs.org

An important unaddressed question is how the electronic nature of the 3-methylpyridin-4-yl group influences the reactivity of the cyclobutyl ketone, and vice versa. Does the pyridine nitrogen act as an internal Lewis base, coordinating to catalysts and directing reactivity? Can reactions be developed that functionalize both the ring and the cyclobutyl moiety in a single, controlled step?

Table 1: Potential Unconventional Transformations for Future Study

| Reaction Type | Target Moiety | Potential Transformation | Research Question |

|---|---|---|---|

| Strain-Release C-C Cleavage | Cyclobutyl Ring | Palladium-catalyzed ring-opening to form a linear ketone derivative. | Can regioselectivity be controlled to dictate which C-C bond is cleaved? |

| Norrish Type II Reaction | Cyclobutyl Ketone | Photochemical γ-C-H functionalization to create cis-1,3-disubstituted cyclobutanes. nih.govnih.gov | How does the pyridine ring affect the photochemical excitation and subsequent hydrogen atom transfer? |

| Baeyer-Villiger Oxidation | Ketone Linker | Regioselective insertion of an oxygen atom to form an ester. | Can conditions be optimized to favor cleavage of the cyclobutyl-acyl bond over the pyridyl-acyl bond? nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and SAR

The complexity of this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis and drug discovery by predicting reaction outcomes, planning synthetic routes, and identifying structure-activity relationships (SAR). nih.govmit.edu

Table 2: Applications of AI/ML in Future Research

| AI/ML Application | Specific Goal | Potential Tool/Algorithm | Expected Outcome |

|---|---|---|---|

| Forward-Reaction Prediction | Predict the outcome of novel transformations. | Sequence-to-sequence models or graph convolutional neural networks. nih.gov | Increased efficiency in reaction discovery by prioritizing promising experiments. |

| Retrosynthesis Planning | Design efficient synthetic routes to derivatives. | Template-based or template-free AI models. | Rapid identification of viable synthetic pathways from simple precursors. cityu.edu.hk |

| Structure-Activity Relationship (SAR) Prediction | Identify key structural features for hypothetical biological activity. | Graph Transformer Neural Networks (GTNN). digitellinc.com | In silico screening to guide the design of derivatives with enhanced properties. |

Development of More Sustainable and Atom-Economical Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on green chemistry principles, particularly atom economy. pnas.org Atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are preferred over less economical ones like substitutions and eliminations, which generate significant waste. pnas.org

Future research must focus on developing synthetic routes to this compound that are both sustainable and atom-economical. This involves moving away from classical methods that may require stoichiometric reagents and generate substantial byproducts. Instead, the focus should be on catalytic methods, multicomponent reactions, and processes that minimize solvent use and energy consumption. thieme-connect.deresearchgate.net

For instance, instead of a traditional Grignard reaction followed by oxidation, one could explore a catalytic cross-coupling approach that forms the key C-C bond with higher efficiency. Isomerization reactions, which are 100% atom-economical, could be explored to construct parts of the carbon skeleton. pnas.org The development of a multicomponent reaction where the cyclobutane (B1203170), pyridine, and ketone functionalities are assembled in a single step would represent a significant advance in sustainability. thieme-connect.de

Table 3: Comparison of Synthetic Approaches

| Approach | Description | Atom Economy | Sustainability Aspect |

|---|---|---|---|

| Hypothetical Traditional Route | e.g., Friedel-Crafts acylation of 3-methylpyridine with cyclobutanecarbonyl chloride. | Low (generates HCl and requires stoichiometric Lewis acid). | High E-factor (generates significant waste). |

| Proposed Green Route | e.g., A direct C-H activation/acylation of 3-methylpyridine using a catalytic system. | High (ideally generates only water or H2 as a byproduct). | Minimizes waste, avoids harsh reagents, potentially uses greener solvents. news-medical.net |

Detailed Investigation of Stereochemical Influence on Chemical Behavior

Stereochemistry plays a critical role in determining the physical, chemical, and biological properties of a molecule. While this compound itself is achiral, the introduction of substituents onto the cyclobutyl ring would create stereocenters. The puckered, non-planar nature of the cyclobutane ring means that these substituents can exist in cis or trans relationships, leading to distinct diastereomers. nih.govresearchgate.net

A crucial area for future research is the stereocontrolled synthesis of such derivatives and the subsequent investigation of how stereochemistry influences the molecule's behavior. For example, how does the stereochemical arrangement of a substituent on the cyclobutyl ring affect the rate and outcome of the transformations discussed in section 8.1? Theoretical models suggest that nucleophilic addition to cyclic ketones is influenced by a delicate balance of steric hindrance and stabilizing electronic interactions with the forming bond's anti-bonding orbital (σ*), which would be highly dependent on the ring's substitution pattern. researchgate.net

Furthermore, if the compound is used as a scaffold in medicinal chemistry, the spatial arrangement of its functional groups will be paramount for its interaction with biological targets. Understanding and controlling the stereochemistry would be essential for developing selective and effective agents. This includes exploring asymmetric syntheses to access single enantiomers of chiral derivatives. mdpi.com

Expanding the Chemical Space of this compound Derivatives for Fundamental Research

The pyridine scaffold is one of the most important heterocycles in drug design, appearing in a vast number of approved pharmaceuticals. nih.govnih.govresearchgate.net The unique, rigid, and three-dimensional nature of the cyclobutyl group makes it an attractive bioisostere for other common linkers in medicinal chemistry. nih.govnih.gov Therefore, this compound represents a valuable starting point for creating a library of novel compounds for fundamental research.

Future work should focus on the systematic diversification of this core structure. This can be achieved by:

Modifying the Pyridine Ring: Introducing various electron-donating or electron-withdrawing groups at the 2, 5, or 6 positions to modulate the electronic properties of the molecule.

Functionalizing the Cyclobutyl Ring: Using methods like C-H functionalization to install a range of substituents, thereby exploring the impact of stereochemistry and steric bulk. nih.gov

Altering the Ketone Linker: Reducing the ketone to an alcohol, converting it to an oxime or hydrazone, or replacing it entirely with other linking groups to change the geometry and hydrogen-bonding capabilities of the scaffold.

Creating a library of such derivatives would provide a powerful toolset for probing structure-property relationships. It would allow researchers to systematically study how subtle structural changes affect reactivity, conformation, and potential biological interactions, contributing to a deeper fundamental understanding of chemical principles.

Table 4: Proposed Points of Diversification

| Modification Site | Type of Modification | Example Functional Groups | Research Goal |

|---|---|---|---|

| Pyridine Ring | Substitution | -F, -Cl, -CN, -OMe, -NH2 | Tune electronic properties, solubility, and H-bonding potential. |

| Cyclobutyl Ring | Substitution | -Me, -Ph, -OH, -CO2Et | Introduce steric bulk and new functional handles; study stereochemical effects. |

Q & A

Q. Q1. What are the recommended synthetic routes for Cyclobutyl(3-methylpyridin-4-yl)methanone, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis of cyclobutyl-pyridine methanones typically involves coupling reactions between cyclobutyl carbonyl derivatives and substituted pyridines. A widely used method is the Suzuki-Miyaura cross-coupling, which employs palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds between aryl halides and boronic acids . For example:

Cyclobutyl carbonyl chloride preparation : React cyclobutane carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Pyridine coupling : Use Suzuki-Miyaura conditions (e.g., Na₂CO₃ as base, DMF/H₂O solvent) to couple the acyl chloride with 3-methylpyridin-4-yl boronic acid.

Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to adjust reaction time and temperature (typically 80–100°C) .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >70% yield .

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Identify cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and pyridine protons (δ 8.0–8.5 ppm). The carbonyl carbon (C=O) typically appears at δ 195–205 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₁H₁₃NO = 175.26 g/mol ± 0.01 Da) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. Q3. What computational strategies are suitable for predicting the biological activity of this compound?

Methodological Answer: Advanced approaches include:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prepare the ligand (methanone) in .pdbqt format and dock against crystal structures from the PDB .

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with biological targets .

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Curves : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) with SPR for binding kinetics and ITC for thermodynamic parameters .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of variability .

Q. Q5. What crystallographic challenges are associated with this compound, and how can they be addressed?

Methodological Answer: Common issues include:

- Crystal Twinning : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands .

- Disorder in Cyclobutyl Ring : Apply restraints (DFIX, SADI) during refinement to maintain geometry .

- Low Resolution : Collect high-resolution data (≤1.0 Å) at synchrotron facilities and use charge-flipping algorithms in SHELXE .

Data Reproducibility and Validation

Q. Q6. What strategies ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and purification steps .

- Reference Standards : Cross-validate NMR spectra with published data for analogous compounds (e.g., (3-fluorophenyl)methanone derivatives ).

- Open Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.